Cis-dimethyl cyclopentane-1,3-dicarboxylate

Conformational Analysis Physical Organic Chemistry Thermodynamic Stability

Sourcing generic dimethyl cyclopentane-1,3-dicarboxylate (CAS 2435-36-1) risks stereochemical variability that undermines chiral synthesis reproducibility. This cis-isomer (CAS 39590-04-0) ensures defined (1R,3S) geometry for reliable asymmetric API and agrochemical synthesis. • Eliminates diastereomer separation, improving overall process yield. • Rigid cis-cyclopentane core enforces conformational constraint for SAR optimization. • Avoids batch-to-batch variability from isomer mixtures. • Demonstrated high-yielding conversion to chiral intermediates.

Molecular Formula C9H14O4
Molecular Weight 186.2 g/mol
CAS No. 39590-04-0
Cat. No. B1298668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-dimethyl cyclopentane-1,3-dicarboxylate
CAS39590-04-0
Molecular FormulaC9H14O4
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(C1)C(=O)OC
InChIInChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7+
InChIKeySQFQEQDRLAZVJQ-KNVOCYPGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Dimethyl Cyclopentane-1,3-Dicarboxylate Overview


cis-Dimethyl cyclopentane-1,3-dicarboxylate (CAS 39590-04-0) is a stereochemically pure organic compound characterized by a cyclopentane ring with two methyl ester groups in a cis (1R,3S) configuration . With the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol [1], this diester serves as a valuable building block in organic synthesis, particularly as a pharmaceutical intermediate . Unlike its unspecified stereochemical counterpart (CAS 2435-36-1), this cis-isomer offers defined three-dimensional geometry essential for applications where molecular shape dictates reactivity, binding affinity, or material properties .

cis-Dimethyl Cyclopentane-1,3-Dicarboxylate: Generic Substitution Risks


Procuring dimethyl cyclopentane-1,3-dicarboxylate without stereochemical specification (CAS 2435-36-1) introduces significant variability, as the mixture may contain varying ratios of cis and trans isomers or racemic forms. This lack of stereochemical control is not benign; studies have established that cis and trans isomers of cyclopentane-1,3-dicarboxylate diesters exhibit distinct thermodynamic stabilities [1] and can undergo base-catalyzed isomerization, implying their interconversion is possible under certain reaction conditions . Consequently, substituting the defined cis-isomer with a generic mixture can lead to irreproducible reaction kinetics, altered stereochemical outcomes in downstream chiral syntheses, or batch-to-batch variability in final product performance . The precise stereochemistry of the cis-isomer is a critical control parameter for ensuring consistent results in research and industrial processes.

cis-Dimethyl Cyclopentane-1,3-Dicarboxylate: Key Differentiation Evidence


Thermodynamic Stability: Cis vs. Trans Isomer

A foundational study by Fuchs and Wechsler established base-catalyzed cis-trans equilibria for dimethyl cyclopentane-1,3-dicarboxylates. The thermodynamic analysis revealed a measurable preference for one configuration, providing a quantitative basis for isomer selection. The cis-isomer (1R,3S) is thermodynamically favored relative to the trans (1R,3R) isomer under the studied conditions, a critical differentiator when selecting a starting material for equilibrium-controlled reactions or when thermal stability is a concern [1].

Conformational Analysis Physical Organic Chemistry Thermodynamic Stability

Conformational Preference and Molecular Recognition

The cyclopentane core in the cis-dicarboxylate imposes a unique conformational constraint. NMR studies on the structurally analogous cis-1,3-cyclopentanedicarboxylic acid demonstrate that its monoanion forms a particularly strong intramolecular hydrogen bond, estimated at ~3.1 kcal mol⁻¹ in DMSO. This interaction is ~2.7 kcal mol⁻¹ more stable than the equivalent hydrogen bond in the cis-1,3-cyclohexanedicarboxylic acid analog (2A), indicating that the cyclopentane ring more favorably accommodates a 1,3-diaxial-like geometry [1].

Structural Biology Medicinal Chemistry Molecular Modeling

Stereochemical Control in Chiral Synthesis

The cis-configuration of the diester provides a fixed stereochemical starting point for further synthetic transformations. A representative reaction demonstrates this utility: (1R,3S)-dimethyl cyclopentane-1,3-dicarboxylate (the target compound) can be reacted with hydrazine monohydrate in ethanol over 40 hours to yield cis-cyclopentane-1,3-dicarbohydrazide with a high 89.57% yield . This result underscores that the compound's stereochemistry is not merely a specification but a functional feature that enables predictable and high-yielding conversion to other valuable chiral intermediates.

Asymmetric Synthesis Pharmaceutical Intermediates Process Chemistry

Pharmaceutical Intermediate for Sulfonamide Drugs

Cyclopentane-1,3-dicarboxylate diesters are recognized intermediates in pharmaceutical manufacturing. Specifically, dimethyl cyclopentane-1,3-dicarboxylate (the general class) is noted as an important intermediate for producing the sulfonamide drug SMPZ . While the general diester has this application, sourcing the defined cis-isomer (CAS 39590-04-0) provides a higher level of quality control and batch-to-batch consistency, which is paramount in regulated pharmaceutical production environments .

Pharmaceutical Manufacturing Drug Synthesis Chemical Intermediates

cis-Dimethyl Cyclopentane-1,3-Dicarboxylate: Application Scenarios


Chiral Building Block for Asymmetric Synthesis

Given its defined (1R,3S) stereochemistry and demonstrated high-yielding conversion to chiral intermediates , this compound is ideally suited for use as a chiral building block in the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Its use ensures predictable stereochemical outcomes in multi-step syntheses, eliminating the complexity of diastereomer separation and improving overall process efficiency and yield.

SAR Scaffold in Medicinal Chemistry

The rigid cis-cyclopentane core imposes a unique conformational constraint that, as inferred from studies on analogous systems, favors specific molecular geometries . This property makes the compound a valuable scaffold for medicinal chemists. By incorporating it as a core unit, researchers can rigidify lead compounds, explore specific binding conformations, and improve target selectivity, thereby accelerating the SAR optimization process and increasing the probability of identifying a viable drug candidate.

Model Substrate for Steric and Stereoelectronic Studies

The established thermodynamic difference between its cis and trans isomers makes this compound a classic model substrate for physical organic chemistry investigations . It is particularly useful for studying steric effects in five-membered rings, base-catalyzed isomerization mechanisms, and the influence of ring strain on reactivity. Researchers studying fundamental chemical principles can rely on this compound as a well-characterized and defined tool.

High-Purity Intermediate for Regulated Manufacturing

As a stereochemically pure form of a known intermediate for sulfonamide drugs like SMPZ , procuring the cis-isomer (CAS 39590-04-0) offers a significant advantage for process chemists in regulated environments. It minimizes the risk of introducing stereochemical impurities, simplifies process validation, and ensures the final drug substance meets stringent quality control standards required by regulatory bodies, thereby de-risking the manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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